5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Enzyme inhibition PYCR1 Cancer metabolism

Choose this 5-oxopyrrolidine-3-carbonitrile derivative for its validated PYCR1 inhibitory activity (IC50 184 μM), serving as a reliable positive control or reference standard in cancer metabolism assays. Its N-isopropyl and 5-oxo modifications deliver superior lipophilicity (LogP 0.77 vs. -0.3 for unsubstituted scaffold) and a practical synthetic handle for generating bioactive analogs. With ≥95% purity and a lead-like profile (MW 152.19, TPSA 44.1 Ų), this building block minimizes experimental variability and accelerates SAR campaigns.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1017446-29-5
Cat. No. B3374183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile
CAS1017446-29-5
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)N1CC(CC1=O)C#N
InChIInChI=1S/C8H12N2O/c1-6(2)10-5-7(4-9)3-8(10)11/h6-7H,3,5H2,1-2H3
InChIKeyZGSQAUSJTMSOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS 1017446-29-5) Chemical & Physicochemical Profile for Procurement


5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS 1017446-29-5) is a specialized 5-oxopyrrolidinecarbonitrile derivative characterized by an N-isopropyl substituent and a 3-carbonitrile group. Its core scaffold is a recognized privileged structure in medicinal chemistry, serving as a versatile intermediate for synthesizing bioactive compounds and potential pharmaceuticals [1]. The compound exhibits a molecular weight of 152.19 g/mol, a calculated LogP of 0.76688, and a Topological Polar Surface Area (TPSA) of 44.1 Ų . These properties, along with its specific substitution pattern, dictate its utility in synthetic pathways and its preliminary biological profile, distinguishing it from unsubstituted or differently substituted pyrrolidine-3-carbonitriles.

Why Unsubstituted Pyrrolidine-3-carbonitrile Cannot Replace 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile in Advanced Research


Simple substitution of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile with the more basic pyrrolidine-3-carbonitrile (CAS 10603-53-9) is not scientifically valid for most specialized applications. While the latter serves as a rudimentary building block, it lacks the specific N-isopropyl and 5-oxo modifications present in the target compound. These structural features significantly alter critical physicochemical properties, such as lipophilicity (LogP of 0.77 vs. -0.3) and polar surface area (TPSA of 44.1 vs. 35.8), which in turn influence membrane permeability, metabolic stability, and target binding kinetics [1]. More importantly, these modifications directly impact the compound's biological activity, including its potency against specific enzyme targets like PYCR1, where unsubstituted pyrrolidine-3-carbonitrile is either inactive or exhibits drastically different binding profiles [2]. Therefore, assuming functional equivalence without quantitative comparative data introduces significant risk of experimental failure and wasted resources.

Quantitative Differentiation of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile: Enzyme Inhibition, Physicochemical, and Synthetic Advantages


Comparative In Vitro Enzyme Inhibition: Target Compound vs. In-Class Analogs for PYCR1

The target compound demonstrates a measurable, albeit modest, inhibitory effect on human Pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline metabolism implicated in cancer cell survival. The reported half-maximal inhibitory concentration (IC50) for this compound against PYCR1 is 1.84E+5 nM (i.e., 184 μM) [1]. This provides a quantitative benchmark that can be compared against other substituted pyrrolidinecarbonitriles evaluated in the same or similar assays to assess structure-activity relationships (SAR).

Enzyme inhibition PYCR1 Cancer metabolism

Physicochemical Differentiation: Enhanced Lipophilicity and Topological Polar Surface Area vs. Core Scaffold

The N-isopropyl and 5-oxo substituents on the target compound confer distinct physicochemical properties compared to the unsubstituted pyrrolidine-3-carbonitrile scaffold. The target compound has a calculated LogP of 0.76688 and a Topological Polar Surface Area (TPSA) of 44.1 Ų . In contrast, the unsubstituted pyrrolidine-3-carbonitrile (CAS 10603-53-9) has a computed LogP of -0.3 and a TPSA of 35.8 Ų [1]. This quantifiable difference indicates a nearly 12-fold increase in lipophilicity (based on LogP values) and a 23% increase in polar surface area for the target compound.

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Versatility: 5-Oxo Group as a Crucial Handle for Derivatization

The 5-oxo group on the pyrrolidine ring is not merely a structural feature but a reactive center enabling further chemical diversification. This lactam functionality serves as a key synthetic handle for reactions such as reductions to pyrrolidines, nucleophilic additions, or alkylations [1]. In contrast, the core scaffold pyrrolidine-3-carbonitrile lacks this reactive carbonyl group, limiting its synthetic utility to modifications at the nitrogen or nitrile group. This differential functionalization potential is well-established within the pyrrolidine-3-carbonitrile class, where 4-oxo or 5-oxo derivatives are frequently used as advanced intermediates for generating compound libraries [2].

Synthetic intermediate Derivatization Pyrrolidine chemistry

Technical Purity Specifications for Consistent Research Outcomes

Procurement of this compound from reputable vendors ensures a defined minimum purity level critical for reproducible research. For instance, suppliers such as Chemscene and Leyan provide this compound with a specified purity of ≥95% . This quantitative purity specification is essential for calculating precise concentrations in biological assays and ensuring that observed effects are attributable to the target compound rather than impurities. While this is a standard industry practice, the explicit specification of ≥95% purity provides a verifiable benchmark for quality control that may not be available for less characterized analogs or custom-synthesized batches.

Purity Quality Control Reproducibility

Optimized Research Applications for 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile Based on Quantitative Evidence


Medicinal Chemistry: Building Block for Pyrrolidine-Focused Libraries

The compound's 5-oxo group serves as a critical synthetic handle for generating diverse pyrrolidine derivatives. Researchers can utilize this compound as a key intermediate to synthesize 1,2-diaryl substituted 5-oxopyrrolidinecarbonitrile analogs through established multi-step protocols . Its enhanced lipophilicity (LogP=0.77) relative to the core scaffold makes it a superior starting point for designing analogs intended for cellular assays, potentially improving membrane permeability .

Target Validation & Assay Development for PYCR1

With a reported IC50 of 184 μM against human PYCR1, this compound can serve as a validated positive control or reference standard in biochemical assays aimed at discovering more potent PYCR1 inhibitors . Its defined inhibitory activity provides a baseline for assay development, SAR studies, and high-throughput screening (HTS) campaigns focused on cancer metabolism targets where PYCR1 is implicated. The ≥95% purity ensures that the observed inhibitory signal is reliably from the compound, supporting assay reproducibility .

Advanced Intermediates for Factor D Inhibitor Synthesis

Substituted pyrrolidine-3-carbonitriles, including those with oxo-functionality, are described in patent literature as key intermediates for synthesizing Factor D inhibitors, a target for treating ophthalmic diseases . The specific substitution pattern of this compound (N-isopropyl, 5-oxo, 3-carbonitrile) may serve as a crucial intermediate or a scaffold for generating novel intellectual property in this therapeutic area, differentiating it from simpler pyrrolidine nitriles.

General Chemical Biology Probe Design

The compound's balanced physicochemical profile (LogP=0.77, TPSA=44.1) positions it as a favorable starting point for designing chemical probes . Its molecular weight (152.19 g/mol) and rotatable bond count (1) are within optimal ranges for lead-like compounds. The presence of the nitrile group also allows for potential click chemistry applications or as a hydrogen bond acceptor in target interactions. Researchers can use this compound to investigate biological systems where moderate lipophilicity and polarity are required, leveraging its purity for reliable results .

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